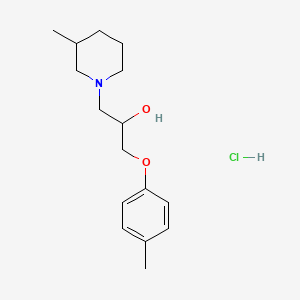

1-(3-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Description

1-(3-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 3-methylpiperidin-1-yl group and a para-tolyloxy (4-methylphenoxy) moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its synthesis likely involves nucleophilic substitution or coupling reactions, followed by hydrochlorination with reagents like thionyl chloride, as seen in related compounds .

Properties

IUPAC Name |

1-(4-methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-13-5-7-16(8-6-13)19-12-15(18)11-17-9-3-4-14(2)10-17;/h5-8,14-15,18H,3-4,9-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFMNIJRDSMTAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(COC2=CC=C(C=C2)C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a p-tolyloxy group, which is critical for its interaction with biological targets. The presence of the 3-methylpiperidine moiety contributes to its pharmacological properties, potentially influencing receptor selectivity and activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The mechanisms can include:

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmission and other signaling pathways.

- Enzymatic Interaction : The compound could inhibit or activate enzymes involved in metabolic processes, contributing to its therapeutic effects.

Antimicrobial Activity

Research has indicated that analogs of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess significant antibacterial and antifungal activities. This suggests that this compound may also display such properties, warranting further investigation.

Anticancer Potential

Recent studies have explored the anticancer activities of piperidine derivatives. In vitro assays have demonstrated that compounds with structural similarities can induce apoptosis in cancer cell lines. The potential for synergistic effects when combined with established chemotherapeutic agents like doxorubicin has been noted, indicating a promising avenue for future research.

Study on Antimicrobial Effects

A study conducted on related piperidine derivatives revealed notable antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined for several strains, demonstrating effectiveness comparable to traditional antibiotics.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Similar to penicillin |

| Escherichia coli | 16 | More effective than ampicillin |

| Candida albicans | 64 | Comparable to fluconazole |

Study on Anticancer Activity

In another investigation focusing on the anticancer properties of piperidine derivatives, the compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated significant cytotoxicity and potential for use in combination therapies.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15 | Moderate |

| MDA-MB-231 | 10 | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (Compound 25)

- Structural Differences: Replaces the 3-methylpiperidine group with a benzimidazol-1-yl ring system.

- Pharmacological Profile : Acts as a weak Kir1.1 inhibitor (IC₅₀ ~1.9 μM for VU573, a related compound) but shows selectivity for GIRK channels. This contrasts with the uncharacterized target profile of the query compound .

- Physicochemical Properties : Higher molecular weight (due to the benzimidazole group) may reduce solubility compared to the piperidine analog.

Nadolol Impurity F Hydrochloride

- Structural Differences: Features a naphthalen-1-yloxy group instead of p-tolyloxy and a tert-butylamino substituent.

- Pharmacological Profile: Derived from Nadolol, a non-selective β-blocker.

- Synthesis : Both compounds utilize propan-2-ol backbones, but Nadolol derivatives require multi-step aryl ether formation .

Dexpropranolol Hydrochloride

- Structural Differences: Contains a 1-naphthyloxy group and isopropylamino substituent.

- Pharmacological Profile : A β-adrenergic blocker with membrane-stabilizing effects. The naphthyloxy group confers higher receptor affinity than the query compound’s p-tolyloxy group, which may reduce off-target effects .

1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)propan-2-ol Hydrochloride

- Structural Differences: Substitutes 3-methylphenoxy (meta-tolyl) for para-tolyloxy and adds a dimethoxyphenethylamino group.

- The dimethoxy group may enhance metabolic stability .

Tabulated Comparison of Key Compounds

Key Research Findings and Implications

- Substituent Position Matters : Para-substituted aryloxy groups (e.g., p-tolyloxy) may enhance selectivity for specific ion channels compared to meta-substituted analogs .

- Amine Group Impact : Piperidine derivatives (e.g., query compound) exhibit better solubility and metabolic stability than bulkier benzimidazole-based analogs .

- Clinical Relevance: While Nadolol and Dexpropranolol are established therapeutics, the query compound’s lack of β-adrenergic activity (inferred from structural analogs) suggests novel mechanisms warranting further study .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, and how is reaction progress monitored?

- Methodology :

- Epoxide Condensation : Analogous to methods for structurally similar piperidine derivatives, the compound can be synthesized via epoxide ring-opening reactions. For example, condensation of an epoxide intermediate with 3-methylpiperidine under anhydrous conditions in polar aprotic solvents (e.g., DMF) yields the target alcohol, followed by HCl salt formation .

- Coupling Reagents : Use of HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents ensures efficient amide or ether bond formation, as demonstrated in related piperazine derivatives .

- Monitoring : Reaction progress is tracked via TLC (silica gel plates, UV visualization) and confirmed by NMR (disappearance of epoxide signals at δ ~2.5–3.5 ppm) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : H and C NMR identify key structural features (e.g., methylpiperidinyl protons at δ 1.0–1.5 ppm, aromatic p-tolyloxy protons at δ 6.7–7.1 ppm). DEPT-135 clarifies carbon hybridization .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 308.2) and purity (>95%) .

- Elemental Analysis : Combustion analysis validates C, H, N, and Cl content (e.g., calculated: C 61.2%, H 7.7%, N 4.5%, Cl 11.3%) .

Q. What stability considerations are critical for long-term storage of the compound?

- Methodology :

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation and hygroscopic degradation .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., hydrolyzed alcohol or demethylated derivatives) .

Advanced Research Questions

Q. How are enantiomers separated, and what challenges arise in chiral resolution?

- Methodology :

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases. Enantiomeric excess (ee) is quantified via polarimetry or circular dichroism .

- Racemization Risks : Basic conditions during synthesis or storage may induce racemization. Kinetic resolution via enzymatic methods (e.g., lipase-catalyzed acylations) minimizes this .

Q. What analytical strategies identify and quantify impurities or degradation products?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, acid/base hydrolysis, and oxidative stress (HO). LC-MS/MS identifies impurities (e.g., dehydrochlorinated byproducts or piperidine ring-opened derivatives) .

- Reference Standards : Co-inject with pharmacopeial impurities (e.g., EP Impurity J or M) to confirm retention times and fragmentation patterns .

Q. How are receptor binding assays designed to evaluate pharmacological activity?

- Methodology :

- In Vitro Binding : Radioligand displacement assays (e.g., H-labeled antagonists on β-adrenergic receptors) determine IC values. Competitive binding curves are analyzed using nonlinear regression .

- In Vivo Models : Cardiovascular effects are assessed in normotensive rats via telemetry (blood pressure monitoring) or isolated tissue preparations (e.g., guinea pig atria for chronotropic responses) .

Methodological Notes

- Stereochemical Complexity : The compound’s tertiary alcohol and piperidine substituents create stereocenters, requiring asymmetric synthesis or resolution techniques .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to acute toxicity (H302, H315) and respiratory irritation risks (H335) .

- Data Contradictions : Discrepancies in melting points (e.g., 161–165°C vs. 190–192°C in related piperidinones) may arise from polymorphic forms or hydration states; DSC and PXRD clarify these .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.